N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C12H16N4O4 and its molecular weight is 280.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications of Pyrazole Derivatives
Pyrazole derivatives are recognized for their diverse biological activities, which include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives often involves condensation followed by cyclization, employing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This versatility underscores the importance of pyrazole derivatives in medicinal chemistry, particularly as they serve as pharmacophores or active fragments in drug design and development. These protocols extend the repertoire of heterocyclic systems, facilitating the design of novel biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Quinoxaline Derivatives and Their Applications
Quinoxaline derivatives, encompassing a benzene ring fused with a pyrazine ring, exhibit a wide range of biological activities including antimicrobial effects and chronic metabolic disease treatments. The structural versatility of quinoxaline allows for significant biomedical applications, underlining the potential of these compounds in drug discovery and pharmaceutical research. The ease of synthesizing quinoxaline derivatives and their functional adaptability make them valuable in exploring antitumoral properties and as catalyst ligands in various chemical reactions (Pereira et al., 2015).
Pyrazine Derivatives in Drug Development
Pyrazine derivatives are notable for their pharmacological diversity, including antibacterial, antifungal, anticancer, and antiviral activities. The development of pyrazine-based drugs benefits from the heterocyclic structure's capacity to interact with various biological targets, offering routes to novel therapeutic agents. The research on pyrazine derivatives highlights their role in the synthesis of compounds with significant pharmacological effects, suggesting a promising area for future drug development (Ferreira & Kaiser, 2012).
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7-6-16-9(12(18)14-7)4-8(15-16)11(17)13-5-10(19-2)20-3/h4,6,10H,5H2,1-3H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGYEDQRSUMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC(OC)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.